molecular formula C15H10N4O3S B2941395 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide CAS No. 477544-84-6

3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2941395
CAS No.: 477544-84-6
M. Wt: 326.33
InChI Key: BSCUZBHFWNRVET-UHFFFAOYSA-N
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Description

3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a pyridinyl group, and a thiazolyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, which is then coupled with a pyridine derivativeThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification processes such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
  • 3-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
  • 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-4-yl)benzamide

Uniqueness

Compared to similar compounds, 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide exhibits unique properties due to the specific positioning of the nitro, pyridinyl, and thiazolyl groups. These structural differences can lead to variations in biological activity, making this compound particularly valuable for targeted research and development .

Properties

IUPAC Name

3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3S/c20-14(10-3-1-5-12(7-10)19(21)22)18-15-17-13(9-23-15)11-4-2-6-16-8-11/h1-9H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCUZBHFWNRVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330303
Record name 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477544-84-6
Record name 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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